Nodaga-nhs
Overview
Description
Nodaga-nhs, also known as 2-(4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl)pentanedioic acid N-hydroxysuccinimide ester, is a bifunctional chelating agent widely used in radiopharmaceuticals for positron emission tomography (PET) imaging. It is known for its ability to form stable complexes with various metal ions, particularly gallium-68, making it an essential component in the development of diagnostic imaging agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nodaga-nhs typically involves the reaction of 2-(4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl)pentanedioic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere to prevent hydrolysis. The product is then purified using techniques such as liquid chromatography to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions: Nodaga-nhs primarily undergoes substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amine group from a target molecule. This reaction is commonly used to conjugate Nodaga to peptides, proteins, or other biomolecules for radiolabeling purposes .
Common Reagents and Conditions: The substitution reaction typically requires a mild basic environment, often achieved using a buffer solution such as phosphate-buffered saline at a pH of around 7.4. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the coupling process. Common reagents include amine-containing biomolecules and catalysts like triethylamine .
Major Products Formed: The primary product of the substitution reaction is a Nodaga-conjugated biomolecule, which can then be radiolabeled with metal ions such as gallium-68. The resulting radiolabeled compound is used in PET imaging to target specific biological markers or disease sites .
Scientific Research Applications
Nodaga-nhs has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chelating agent to form stable complexes with metal ions for various analytical and diagnostic purposes. In biology and medicine, Nodaga-conjugated compounds are employed in PET imaging to diagnose and monitor diseases such as cancer, cardiovascular disorders, and neurological conditions .
In the pharmaceutical industry, this compound is used to develop targeted radiopharmaceuticals that can deliver therapeutic agents directly to disease sites, minimizing side effects and improving treatment efficacy. Additionally, it is utilized in the development of novel imaging agents for preclinical and clinical research, aiding in the discovery of new biomarkers and therapeutic targets .
Mechanism of Action
The mechanism of action of Nodaga-nhs involves its ability to form stable chelates with metal ions, particularly gallium-68. The chelation process involves the coordination of the metal ion by the nitrogen and oxygen atoms in the Nodaga structure, resulting in a highly stable complex. This stability is crucial for preventing the dissociation of the metal ion in vivo, ensuring accurate and reliable imaging results .
The molecular targets of Nodaga-conjugated compounds are typically specific biological markers or receptors overexpressed in disease tissues. For example, Nodaga-conjugated peptides targeting integrins are used in cancer imaging to visualize tumor angiogenesis. The binding of the radiolabeled compound to the target receptor allows for the precise localization and quantification of the disease site using PET imaging .
Comparison with Similar Compounds
Nodaga-nhs is often compared with other chelating agents such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). While all three compounds are used for radiolabeling, this compound offers several advantages, including faster complexation kinetics and higher stability of the resulting metal complexes .
Similar Compounds:- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,7-triazacyclononane-phosphinate (TRAP)
This compound is unique in its ability to form highly stable complexes with gallium-68, making it particularly suitable for PET imaging applications. Its rapid complexation kinetics also allow for efficient radiolabeling under mild conditions, which is essential for preserving the integrity of sensitive biomolecules .
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYQZCZUWQXKHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1407166-70-4 | |
Record name | Nodaga-nhs | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1407166704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NODAGA-NHS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJA4R92MA7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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